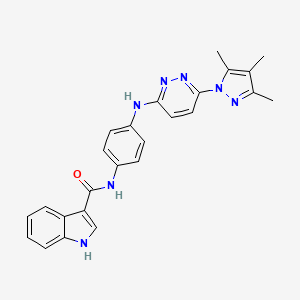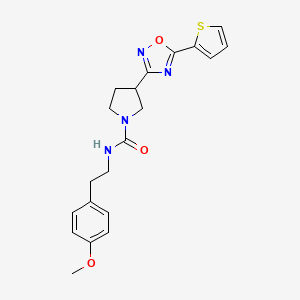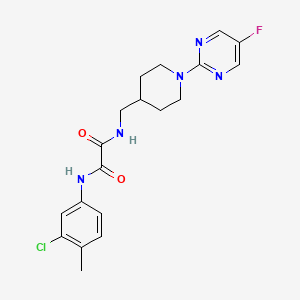![molecular formula C24H25N5O2S B2888446 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 896314-06-0](/img/structure/B2888446.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its complex molecular arrangement hints at intriguing interactions within biological systems and diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, including the formation of the 1,2,4-triazole ring, the attachment of the methoxyphenyl and pyrrole groups, and the final connection to the acetamide moiety. Typical conditions might involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis might be streamlined through continuous flow processes, allowing for better control over reaction parameters and scalability. The use of advanced separation techniques like chromatography could be employed to purify the compound on a larger scale.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, showcasing its versatility: Oxidation and Reduction: It can participate in redox reactions depending on the functional groups and external reagents used. Substitution: The triazole and pyrrole rings can undergo electrophilic and nucleophilic substitutions. Common Reagents and Conditions: Often, reactions might involve acids, bases, oxidizing agents, and metal catalysts under controlled temperatures and pH levels. Major Products Formed: Depending on the reaction, products can range from simple modifications of the functional groups to more complex rearrangements of the molecular structure.
Aplicaciones Científicas De Investigación
In scientific research, this compound has found applications across various domains: Chemistry: Its unique structure makes it a candidate for studies on reaction mechanisms and catalyst design. Biology: Potential interactions with biological macromolecules can be explored to understand binding affinities and inhibition constants. Medicine: There's interest in its potential therapeutic effects, possibly targeting specific enzymes or receptors in disease pathways. Industry: Its stable structure might make it useful in materials science or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The exact mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects depends on its application. In biological systems, it might interact with specific protein targets, modulating their activity or inhibiting key pathways. Understanding these interactions involves studying its binding sites, affinity, and the resulting biochemical cascades.
Comparación Con Compuestos Similares
Comparing this compound with others reveals its unique attributes: Similar Compounds: Compounds like 1,2,4-triazole derivatives and pyrrole-based structures show some structural similarities. Uniqueness: Its combination of the 2-methoxyphenyl, pyrrole, triazole, and acetamide groups in one molecule provides a distinct platform for multifunctional applications, differing in reactivity and biological activity compared to simpler analogs.
This compound's diverse range of potential applications and intricate molecular architecture make it a fascinating subject for ongoing research and development. Fascinating stuff! What's next on your list?
Propiedades
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17(2)18-10-12-19(13-11-18)25-22(30)16-32-24-27-26-23(29(24)28-14-6-7-15-28)20-8-4-5-9-21(20)31-3/h4-15,17H,16H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBXUVGHTUSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)



![2-(2,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B2888382.png)
![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2888383.png)


